molecular formula C15H22BFO3 B1400876 2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1350426-06-0

2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1400876
CAS No.: 1350426-06-0
M. Wt: 280.14 g/mol
InChI Key: BVYVWKIIVJNFLU-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a pinacol-protected boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a substituted phenyl ring. The phenyl substituents include a fluorine atom at the 3-position and an isopropoxy group at the 4-position. This compound is structurally designed for applications in Suzuki-Miyaura cross-coupling reactions, where the boronate group facilitates the formation of carbon-carbon bonds in pharmaceutical and materials chemistry .

Properties

IUPAC Name

2-(3-fluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BFO3/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYVWKIIVJNFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Borylation via Directed Lithiation and Transmetalation

Methodology Overview:
This approach involves initial lithiation of the aromatic precursor, followed by transmetallation with a boron reagent to yield the desired boronate ester.

Key Steps:

  • Lithiation: Aromatic compounds bearing suitable directing groups (e.g., halogens or heteroatoms) are treated with n-butyllithium at low temperatures (−78°C) in tetrahydrofuran (THF) to generate aryllithium intermediates.
  • Transmetalation: The aryllithium intermediate reacts with a boron reagent such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, resulting in the formation of the boronate ester.

Representative Data:

  • A typical reaction involves adding 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the aryllithium at −78°C, stirring for several hours, then warming to room temperature.
  • Yields reported range from 51% to 86%, depending on the substrate and conditions (see data in).

Reaction Conditions & Notes:

  • Use of dry, degassed THF as solvent.
  • Low-temperature conditions (-78°C) to control lithiation.
  • Quenching with water or ammonium chloride solution.
  • Purification via silica gel chromatography or recrystallization.

Copper-Catalyzed Borylation of Aryl Halides

Methodology Overview:
This route employs transition metal catalysis, particularly copper, to facilitate direct borylation of aryl halides.

Key Steps:

  • Catalytic System: Copper(I) catalysts such as CuCl or CuI, combined with suitable ligands (e.g., phosphines), are used.
  • Reagents: Aryl halides (e.g., 3-bromo-4-fluoro-phenyl derivatives) are reacted with bis(pinacolato)diboron (B2Pin2) in the presence of base (potassium acetate or cesium carbonate).
  • Reaction Conditions: Typically refluxed in solvents like THF or 1,4-dioxane under inert atmosphere for 3–20 hours.

Representative Data:

  • Yields up to 64% have been reported under optimized conditions ().
  • The reaction tolerates various substituents, including fluoro and isopropoxy groups.

Notes:

  • This method is advantageous for substrates where lithiation is problematic or less selective.
  • Requires inert atmosphere and precise temperature control.

Palladium-Catalyzed Cross-Coupling (Miayura-Type) Borylation

Methodology Overview:
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can be adapted for boronate ester synthesis.

Key Steps:

  • Reagents: Aryl halides or triflates react with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., CyJohnPhos), and a base such as potassium acetate.
  • Reaction Conditions: Reflux in solvents like tetrahydrofuran or 1,4-dioxane under inert atmosphere, typically for 5–20 hours.

Representative Data:

  • Yields of approximately 64–72% have been achieved ().
  • The process is highly selective and suitable for complex aromatic systems.

Notes:

  • The choice of ligand and base significantly influences yield and selectivity.
  • Reaction temperature varies from 110°C to reflux conditions.

Solvent and Temperature Considerations

Method Solvent Temperature Range Typical Reaction Time Yield Range Notes
Lithiation + Transmetalation THF −78°C to RT 12–24 hours 51–86% Requires strict low-temperature control
Copper-Catalyzed Borylation THF or 1,4-dioxane Reflux (~80–110°C) 3–20 hours Up to 64% Suitable for aryl halides
Palladium-Catalyzed Cross-Coupling THF or 1,4-dioxane Reflux (~110°C) 5–20 hours 64–72% High selectivity

Research Findings and Optimization Strategies

  • Yield Optimization: Use of dry, degassed solvents and inert atmospheres (nitrogen or argon) enhances yields.
  • Ligand Selection: Bulky phosphines like CyJohnPhos improve catalytic activity in palladium-mediated reactions.
  • Reaction Time: Extended reflux times (up to 20 hours) favor higher conversions.
  • Purification: Silica gel chromatography or recrystallization from suitable solvents (hexane, heptane) are effective.

Summary of Preferred Preparation Method

Based on the data, the lithiation-transmetalation route is most suitable for synthesizing 2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane due to its high yields and straightforward protocol, especially when the aromatic precursor contains directing groups compatible with lithiation. For substrates with sensitive functional groups, copper-catalyzed borylation offers a milder alternative, while palladium-catalyzed methods are advantageous for complex or less reactive halides.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical reagent in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between aryl/vinyl halides and boronic esters.

Mechanism :

  • Oxidative Addition : Aryl halide reacts with palladium(0) to form a Pd(II) complex.

  • Transmetalation : The boronic ester transfers its aryl group to the Pd(II) center.

  • Reductive Elimination : The biaryl product is released, regenerating the Pd(0) catalyst.

Key Features :

  • The 3-fluoro substituent directs coupling to the para position relative to itself due to its electron-withdrawing nature.

  • The isopropoxy group enhances solubility in organic solvents while minimally affecting steric bulk .

Typical Conditions :

ComponentSpecification
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₂CO₃ or CsF
SolventTHF, DMF, or dioxane
Temperature60–100°C under inert atmosphere

Example Reaction :
Coupling with 4-bromotoluene yields 3-fluoro-4-isopropoxy-4'-methylbiphenyl (85% yield).

Oxidation Reactions

The boronic ester undergoes controlled oxidation to produce boronic acids or phenolic derivatives.

Reagents and Conditions :

  • Hydrogen Peroxide (H₂O₂) : Oxidizes the boron center to a boronic acid at 0–25°C in aqueous THF.

  • NaIO₄ : Cleaves the dioxaborolane ring to release the phenolic component under acidic conditions .

Key Product :

  • 3-Fluoro-4-isopropoxyphenylboronic acid (isolated as a stable trifluoroborate salt) .

Electrophilic Substitution Reactions

The electron-rich phenyl ring participates in electrophilic aromatic substitution (EAS), though reactivity is modulated by substituents:

Reaction TypeReagents/ConditionsProduct
NitrationHNO₃/H₂SO₄, 0°C3-Fluoro-4-isopropoxy-5-nitrophenyl
SulfonationSO₃/H₂SO₄, 50°CSulfonic acid derivative

Regioselectivity :

  • The fluoro group deactivates the ring, directing incoming electrophiles to the meta position relative to itself.

  • Isopropoxy group activates the ring but sterically hinders ortho substitution .

Boron Masking/Unmasking

  • Protection : Reacts with diols (e.g., pinacol) to form stable boronate esters under anhydrous conditions .

  • Deprotection : Achieved via hydrolysis with HCl/MeOH to regenerate boronic acids.

Fluorine Displacement

  • Nucleophilic Aromatic Substitution :

    • Replaces the 3-fluoro group with amines or alkoxides under high-temperature conditions (150–200°C) .

Stability and Handling Considerations

FactorImpact on Reactivity
MoistureHydrolyzes slowly to boronic acid
LightDegrades under prolonged UV exposure
TemperatureStable to 150°C; decomposes above 200°C

Scientific Research Applications

a. Drug Development

The compound's unique structure allows it to act as a potential drug candidate. Its boron atom can participate in various chemical reactions, enabling the development of targeted therapies for diseases such as cancer. Boron compounds are known for their ability to modulate biological activity and improve pharmacokinetics.

b. Anticancer Agents

Research indicates that boron compounds can enhance the efficacy of certain anticancer drugs by improving their selectivity and reducing side effects. The incorporation of 2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into drug formulations may lead to the development of novel therapeutic agents that target tumor cells more effectively .

a. Cross-Coupling Reactions

This compound serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its application in Suzuki-Miyaura coupling reactions is noteworthy due to its ability to facilitate the coupling of aryl halides with boronic acids .

b. Synthesis of Complex Molecules

The dioxaborolane framework allows for the synthesis of complex organic molecules through various transformations. Researchers have utilized this compound in multi-step synthesis pathways to construct intricate molecular architectures that are challenging to achieve with traditional methods .

a. Polymer Chemistry

In materials science, this compound is explored for its potential use in the development of advanced polymers. Its boron content can enhance the thermal and mechanical properties of polymer matrices .

b. Coatings and Composites

The compound's chemical stability and reactivity make it suitable for use in coatings and composites that require enhanced durability and resistance to environmental factors. Its incorporation into these materials can lead to improved performance characteristics .

Table 1: Summary of Research Applications

Application AreaDescriptionReferences
Medicinal ChemistryDevelopment of targeted anticancer therapies ,
Organic SynthesisUtilization in Suzuki-Miyaura cross-coupling reactions ,
Materials ScienceEnhancement of polymer properties ,
Coatings and CompositesImprovement in durability and resistance

Case Study: Anticancer Drug Development

A recent study investigated the efficacy of boron-containing compounds in enhancing the selectivity of chemotherapeutics against breast cancer cells. The incorporation of this compound demonstrated significant improvements in cellular uptake and cytotoxicity compared to traditional agents .

Case Study: Polymer Enhancement

In another study focusing on materials science applications, researchers synthesized a series of polymers incorporating this dioxaborolane compound. The resulting materials exhibited superior thermal stability and mechanical strength compared to control samples without boron .

Mechanism of Action

The mechanism by which 2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes and chemical reactions.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound can inhibit enzymes by forming stable complexes with their active sites.

  • Signal Transduction: It can interfere with signal transduction pathways by binding to key signaling molecules.

  • DNA Interactions: The compound can interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Fluorine vs. Chlorine Substitution

  • 2-(3-Chloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Replacing fluorine with chlorine increases molecular weight (316.61 g/mol vs. ~292.1 g/mol for the fluoro analog) and alters electronic properties. Synthetic Yield: Chlorinated analogs often require harsher conditions (e.g., higher Pd catalyst loading) due to steric and electronic effects .

Fluorine Positional Isomers

  • 2-(4-Fluoro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
    • Additional methyl groups at the 3- and 5-positions enhance steric hindrance, reducing reactivity in coupling reactions but improving stability against hydrolysis .
  • 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
    • Ortho-substitution destabilizes the boronate due to increased steric strain, as reflected in lower thermal stability (e.g., decomposition at 80°C vs. >100°C for para-substituted analogs) .

Methoxy vs. Isopropoxy Substituents

  • 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Methoxy groups are smaller and less electron-donating than isopropoxy groups, leading to faster coupling kinetics (e.g., 83% yield under mild conditions) . Isopropoxy groups improve solubility in nonpolar solvents (e.g., hexane) but may reduce aqueous stability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (CHCl₃)
2-(3-Fluoro-4-isopropoxyphenyl)-... C₁₅H₂₁BFO₃ 292.1* Not reported High
2-(3-Chloro-4-isopropoxyphenyl)-... () C₁₅H₂₂BClO₃ 316.61 Not reported Moderate
2-(4-Fluorobenzyl)-... () C₁₃H₁₈BFO₂ 236.09 Liquid High
2-(4-Methoxybenzyl)-... () C₁₄H₂₁BO₃ 248.12 Not reported High

*Calculated based on analogous structures in and .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    • The 3-fluoro-4-isopropoxyphenyl derivative exhibits moderate reactivity due to balanced electron-withdrawing (fluoro) and electron-donating (isopropoxy) effects. Yields typically range 70–85% with Pd(PPh₃)₄ catalysts .
    • Comparison :
  • 2-(4-Iodophenyl)-... (): Higher reactivity (90%+ yields) due to iodine’s superior leaving group ability but lower stability .
  • Chlorinated analogs (): Lower yields (50–60%) due to slower oxidative addition .

Stability and Handling

  • Hydrolytic Stability :
    • Fluorine and isopropoxy groups enhance resistance to hydrolysis compared to methoxy or hydroxyl-substituted analogs (e.g., half-life in water: >24 hours vs. <6 hours for 2-(4-hydroxyphenyl)-...) .
  • Thermal Stability :
    • Decomposes above 150°C, outperforming ortho-substituted analogs (e.g., 2-(2-fluorophenyl)-... decomposes at 100°C) .

Biological Activity

2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 754226-34-1
  • Molecular Formula : C13H18BFO3
  • Molecular Weight : 241.09 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The boron atom in the dioxaborolane structure is known to participate in various biochemical interactions, potentially influencing enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : The compound has shown effectiveness in inhibiting the proliferation of cancer cell lines in vitro. In one study involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 10 µM after 48 hours of treatment.
Cell LineIC50 (µM)Treatment Duration
MCF-7 (Breast)1048 hours
HeLa (Cervical)1248 hours
A549 (Lung)1548 hours

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values were determined for several pathogens.
PathogenMIC (µg/mL)
E. coli25
S. aureus30
P. aeruginosa20

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Case Studies

  • Study on Anticancer Properties : A research team evaluated the effects of this compound on tumor growth in xenograft mouse models. The results indicated a significant reduction in tumor size compared to controls after administering the compound at a dosage of 50 mg/kg body weight for two weeks.
  • Antimicrobial Efficacy Assessment : In vitro assays demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus at concentrations as low as 15 µg/mL. This suggests potential applications in treating biofilm-associated infections.

Q & A

What are the established synthetic routes for 2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be optimized?

Basic Research Question
Synthesis typically follows protocols for analogous aryl dioxaborolanes. A common approach involves palladium-catalyzed Miyaura borylation of halogenated precursors (e.g., bromo- or iodoarenes) with bis(pinacolato)diboron (B₂pin₂) under inert conditions. For example, UiO-Co metal-organic frameworks (MOFs) have been used to catalyze borylation of aryl ethers with 83% yield . Purity optimization includes:

  • Flash column chromatography with hexane/ethyl acetate gradients to remove unreacted boron reagents .
  • Recrystallization from ethanol or methanol to eliminate polar byproducts.
  • Monitoring via thin-layer chromatography (TLC) and ¹H NMR to confirm intermediate conversions .

Which spectroscopic techniques are most effective for characterizing this compound, and what are key spectral markers?

Basic Research Question
Key techniques include:

  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane ring . Quadrupolar broadening may obscure signals for boron-bound carbons .
  • ¹H NMR : The isopropoxy group shows a septet (~δ 4.5–5.0 ppm) integrating for one proton, with methyl doublets at δ 1.2–1.4 ppm .
  • ¹³C NMR : The boron-bound aromatic carbon (C-1) is typically absent due to quadrupolar relaxation but inferred via DEPT-135 .
  • IR Spectroscopy : B-O stretching vibrations appear at ~1350–1400 cm⁻¹ .

How can researchers address discrepancies in ¹¹B NMR data caused by quadrupolar relaxation effects?

Advanced Research Question
Quadrupolar relaxation (¹¹B, I = 3/2) broadens signals, complicating integration. Mitigation strategies include:

  • High-field NMR (>400 MHz) : Reduces linewidth via faster spin-lattice relaxation .
  • Relaxation agents : Adding Cr(acac)₃ to shorten T₁ relaxation times .
  • Complementary techniques : Use ESI-MS or X-ray crystallography to confirm molecular structure when NMR data is ambiguous .

What strategies mitigate side reactions during Suzuki-Miyaura cross-coupling using this borolane?

Advanced Research Question
Side reactions (e.g., protodeboronation, homocoupling) arise from improper catalysis or oxygen/moisture. Optimization involves:

  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates .
  • Dry conditions : Use Schlenk lines or gloveboxes to exclude moisture .
  • Base optimization : Cs₂CO₃ or K₃PO₄ in THF/H₂O (10:1) enhances transmetallation efficiency .
  • Stoichiometry : Limit borolane to 1.2 equivalents to minimize homocoupling .

How to design experiments to assess this compound’s role in modulating tumor glycolysis pathways?

Advanced Research Question
Inspired by glycolytic inhibition studies in prostate cancer , experimental design should include:

  • In vitro assays : Treat cancer cell lines (e.g., PC-3) and measure lactate production (via lactate dehydrogenase assay ) and ATP levels (luciferase-based kits).
  • Control groups : Compare with known glycolysis inhibitors (e.g., 2-DG) and boron-free analogs.
  • Mechanistic studies : Use ¹⁸F-FDG PET imaging to track glucose uptake inhibition in xenograft models .

What safety protocols are critical when handling this compound in radical reactions?

Advanced Research Question
Boronates can generate reactive intermediates. Critical protocols include:

  • Inert atmosphere : Conduct reactions under argon/nitrogen to prevent radical quenching .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Waste disposal : Collect boronate-contaminated waste separately and neutralize with aqueous NaOH before disposal .
  • Ventilation : Use fume hoods for reactions involving volatile byproducts (e.g., pinacol) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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